molecular formula C19H21N5O B5650850 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine

1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine

Cat. No. B5650850
M. Wt: 335.4 g/mol
InChI Key: QNIPNJYTCQTSJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the condensation of appropriate hydrazides with carbon disulfide in the presence of base to form 1,3,4-oxadiazole-2-thiols, which can further react with various electrophiles to introduce additional functional groups. For instance, Şahin et al. (2012) described the synthesis of a related compound involving piperazine and 1,3,4-oxadiazole rings, showcasing the typical steps involved in synthesizing this class of compounds, including condensation and cyclization reactions, characterized by spectroscopic methods like IR, NMR, and X-ray diffraction​​.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed by X-ray crystallography, providing insights into their conformation, hydrogen bonding patterns, and crystal packing. Kumara et al. (2017) demonstrated through crystal structure studies, Hirshfeld surface analysis, and DFT calculations, the structural details of similar oxadiazole derivatives, highlighting the presence of intermolecular hydrogen bonds contributing to the crystal packing and stability​​.

Chemical Reactions and Properties

1,2,4-oxadiazole derivatives participate in various chemical reactions due to their reactive oxadiazole ring, capable of undergoing nucleophilic substitution reactions, and their piperazine ring, which can be alkylated or acylated. For example, compounds similar to the one have shown reactivity in cyclization reactions to form oxadiazole rings and in reactions involving their piperazine moiety for further functionalization​​​​.

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis provides detailed information on the molecule's conformation and the intermolecular interactions that stabilize the crystal lattice. Such analyses reveal the importance of hydrogen bonding and π-π interactions in determining the compound's physical state and solubility​​​​.

Chemical Properties Analysis

The chemical properties of "1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine" are characterized by the reactivity of the 1,2,4-oxadiazole ring and the piperazine moiety. The oxadiazole ring's electron-withdrawing nature makes the compound susceptible to nucleophilic attacks, while the piperazine ring can engage in alkylation and acylation reactions, allowing for the introduction of various substituents and the formation of diverse derivatives with potential biological activities​​​​.

properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-15-5-7-16(8-6-15)19-21-18(25-22-19)14-23-10-12-24(13-11-23)17-4-2-3-9-20-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPNJYTCQTSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine

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